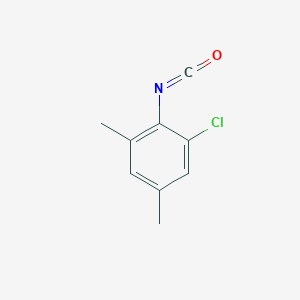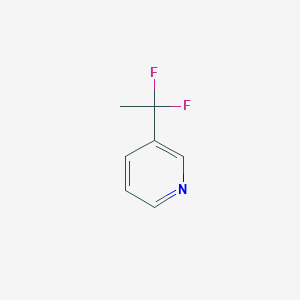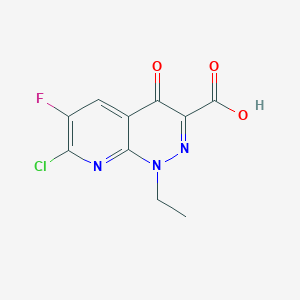
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid selectively inhibits JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in immune cells. JAK3 is involved in the signaling pathway of cytokines that play a crucial role in the differentiation, proliferation, and activation of immune cells. By inhibiting JAK3, 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid can reduce the production of cytokines and prevent the activation of immune cells, thereby suppressing the autoimmune response.
Biochemical and Physiological Effects:
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid has been shown to effectively reduce the symptoms of autoimmune diseases in preclinical and clinical studies. It can reduce the levels of inflammatory cytokines, such as interleukin-2, interleukin-6, and interferon-gamma, and prevent the activation of T cells and B cells. However, 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid can also have some adverse effects, such as increased risk of infections, lymphoma, and other malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid has several advantages for lab experiments, such as its high selectivity and potency for JAK3 inhibition, its ability to reduce the production of multiple cytokines, and its potential for oral administration. However, 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid also has some limitations, such as its potential for off-target effects, its limited solubility in water, and its potential for inducing drug resistance.
Orientations Futures
There are several future directions for research on 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid, such as exploring its potential for combination therapy with other immunosuppressive agents, investigating its effects on other autoimmune diseases, and developing more potent and selective JAK3 inhibitors. Additionally, further studies are needed to investigate the long-term safety and efficacy of 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid in clinical settings.
Méthodes De Synthèse
The synthesis of 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid involves the reaction of 5-chloro-6-fluoro-1H-indole-2-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by a cyclization reaction with hydrazine hydrate and chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to obtain 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid in high yield.
Applications De Recherche Scientifique
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It acts as a selective inhibitor of Janus kinase 3 (JAK3), which is involved in the signaling pathway of cytokines that play a crucial role in the pathogenesis of autoimmune diseases.
Propriétés
Numéro CAS |
120876-49-5 |
|---|---|
Nom du produit |
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid |
Formule moléculaire |
C10H7ClFN3O3 |
Poids moléculaire |
271.63 g/mol |
Nom IUPAC |
7-chloro-1-ethyl-6-fluoro-4-oxopyrido[2,3-c]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClFN3O3/c1-2-15-9-4(3-5(12)8(11)13-9)7(16)6(14-15)10(17)18/h3H,2H2,1H3,(H,17,18) |
Clé InChI |
PSUFBQFTDKTEGL-UHFFFAOYSA-N |
SMILES |
CCN1C2=NC(=C(C=C2C(=O)C(=N1)C(=O)O)F)Cl |
SMILES canonique |
CCN1C2=NC(=C(C=C2C(=O)C(=N1)C(=O)O)F)Cl |
Autres numéros CAS |
120876-49-5 |
Synonymes |
7-CFEDOPP 7-chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



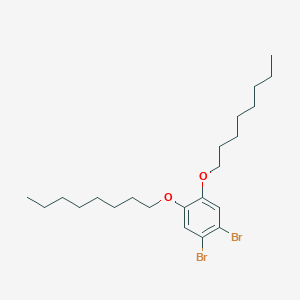
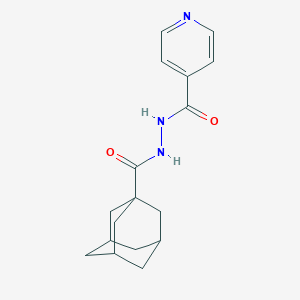
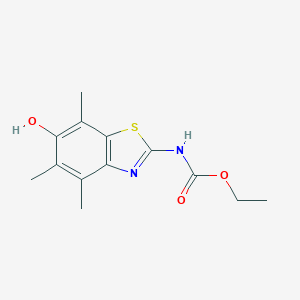
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
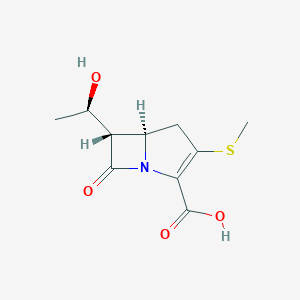



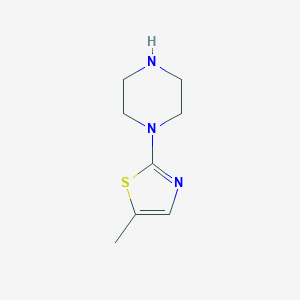
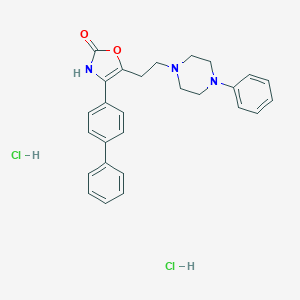
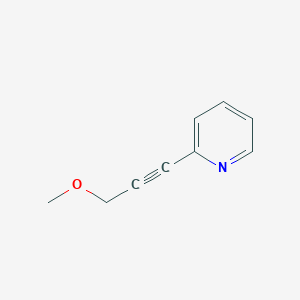
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
